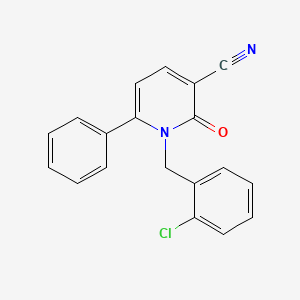

N-(2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)-2-oxoethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a type of benzamide, which are known for their wide range of bioactivities . Benzamides have been reported with antimicrobial, analgesic anticancer, carbonic anhydrase inhibitory, cholinesterase inhibitory activities and so on .

Synthesis Analysis

The synthesis of benzamides can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Chemical Reactions Analysis

The reaction for the synthesis of benzamides involves the direct condensation of benzoic acids and amines . The reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Wissenschaftliche Forschungsanwendungen

Pharmacological Activities of Quinazoline Derivatives

Quinazoline derivatives have been explored for their pharmacological potential, including diuretic, antihypertensive, and anti-diabetic activities. For instance, a study by Rahman et al. (2014) synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) derivatives and evaluated their diuretic, antihypertensive, and anti-diabetic potential in rats, with some compounds exhibiting significant activity (Rahman et al., 2014).

Antimicrobial Applications

The antimicrobial properties of quinazoline derivatives have also been a significant area of research. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including structures related to the quinazoline framework, and assessed their antimicrobial activities, finding good to moderate activities against various microorganisms (Bektaş et al., 2007).

Antitumor and Anticancer Potential

The antitumor and anticancer properties of quinazoline derivatives have been widely studied. For example, Marsham et al. (1989) discussed the synthesis of N10-propargylquinazoline antifolates with various substituents, evaluating their potential as thymidylate synthase inhibitors and their cytotoxicity against L1210 cells in culture, highlighting the therapeutic potential of these compounds in cancer treatment (Marsham et al., 1989).

Synthesis and Characterization

Research into the synthesis and characterization of quinazoline derivatives provides valuable insights into their potential applications. Ukrainets et al. (2014) detailed the synthesis of 4-hydroxyquinolones-2, offering a foundational approach to creating quinazoline-related compounds with specific structural features, which could have diverse applications in medicinal chemistry and drug development (Ukrainets et al., 2014).

Wirkmechanismus

Target of Action

Similar compounds have been found to targetCathepsin S , a lysosomal cysteine protease . This enzyme plays a crucial role in antigen presentation, bone remodeling, and other cellular processes .

Biochemical Pathways

Given its potential target, it may influence theantigen presentation pathway and other processes regulated by Cathepsin S .

Pharmacokinetics

Similar compounds have shown variable absorption and distribution profiles

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it indeed targets Cathepsin S, it could potentially affect immune response, bone remodeling, and other cellular processes .

Zukünftige Richtungen

Benzamides, including the specific compound , draw great attention in novel drug design due to their wide range of bioactivities . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, the future directions for this compound could involve further exploration of its potential uses in these areas.

Eigenschaften

IUPAC Name |

N-[2-[[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]amino]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O4/c1-16-27-22-13-8-18(28-23(30)15-26-24(31)17-6-4-3-5-7-17)14-21(22)25(32)29(16)19-9-11-20(33-2)12-10-19/h3-14H,15H2,1-2H3,(H,26,31)(H,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHDGLKCDCAOBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NC(=O)CNC(=O)C3=CC=CC=C3)C(=O)N1C4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate](/img/structure/B2410140.png)

![N-(5-fluoro-2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2410142.png)

![4-[(4-Methoxyphenyl)diazenyl]isoxazole-3,5-diamine](/img/structure/B2410144.png)

![5-Ethoxyspiro[2.3]hexan-1-amine hydrochloride](/img/structure/B2410147.png)

![2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2410156.png)

![N-[3-(1,3-benzothiazol-2-yl)propyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2410158.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2410159.png)

![N-(2,5-dimethylphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2410160.png)

![4-methyl-N-[2-(3-methylbutanoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide](/img/structure/B2410162.png)